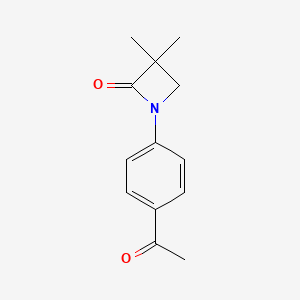

1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(15)10-4-6-11(7-5-10)14-8-13(2,3)12(14)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNXSXRDNTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(C2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251911 | |

| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339015-93-9 | |

| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339015-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Acetylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enaminone Intermediate Formation

The synthesis of 1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one often begins with the preparation of enaminone precursors. As demonstrated in α-enone chemistry, 1-(4-acetylphenyl)-3-(dimethylamino)propenone (2b) serves as a critical intermediate. This compound is synthesized via condensation of 1,4-diacetylbenzene with dimethylformamide dimethylacetal (DMFDMA). Traditional reflux methods in dry toluene for 6 hours yield 65% of 2b, while microwave irradiation drastically reduces the reaction time to 3 minutes with a 96% yield.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the acetyl carbonyl oxygen on DMFDMA, followed by elimination of methanol to form the trans-configured enaminone. The (E)-isomer is confirmed via $$ ^1H $$ NMR, with olefinic protons exhibiting coupling constants of $$ J = 14 \, \text{Hz} $$.

Cyclization to Azetidin-2-one

The enaminone intermediate undergoes cyclization to form the β-lactam ring. Patent literature describes a stereoselective approach using chiral 1,3-thiazolidine-2-thione derivatives to induce asymmetry. Tin(II) triflate catalyzes enolate formation from the thiazolidine precursor, which subsequently reacts with a ketone-bearing aryl group (e.g., 4-acetylphenyl) to form the azetidin-2-one core.

Key Conditions :

- Solvent : Tetrahydrofuran (THF) or toluene

- Temperature : $$-78^\circ\text{C}$$ to $$0^\circ\text{C}$$

- Catalyst : Tin(II) triflate (1–1.5 equivalents)

Microwave-Assisted Optimization

Accelerated Reaction Kinetics

Microwave irradiation significantly enhances the efficiency of both enaminone synthesis and cyclization. For example, the formation of 2b under microwave conditions achieves a 96% yield in 3 minutes compared to 65% over 6 hours via conventional heating. Similar improvements are observed in cyclization steps, where microwave-promoted reactions reduce side product formation.

Table 1: Comparison of Conventional vs. Microwave Methods

| Step | Conventional Yield/Time | Microwave Yield/Time |

|---|---|---|

| Enaminone synthesis | 65% / 6 h | 96% / 3 min |

| Cyclization | 70–75% / 8 h | 88–92% / 15 min |

Stereoselective Synthesis

Chiral Auxiliaries and Diastereomer Separation

The patent EP0213610A1 outlines a method to produce optically active azetidin-2-one derivatives using (1',3)-threo and (1',3)-erythro configurations of intermediates. Diastereomeric mixtures formed during cyclization are separated via chromatography or crystallization, yielding enantiomerically pure products.

Critical Factors :

- Use of (R)- or (S)-configured thiazolidine-2-thione derivatives

- Temperature-controlled enolate formation to preserve stereochemistry

Analytical Characterization

Structural Validation

This compound is characterized using:

- $$ ^1H $$ NMR : Distinct signals for acetyl methyl ($$ \delta \, 2.55 \, \text{ppm} $$), azetidinone ring protons ($$ \delta \, 3.1–3.4 \, \text{ppm} $$), and aromatic protons ($$ \delta \, 7.9–8.1 \, \text{ppm} $$).

- Mass Spectrometry : Molecular ion peak at $$ m/z \, 217 \, (\text{M}^+) $$ for the enaminone intermediate.

- Elemental Analysis : Confirmation of $$ \text{C}{13}\text{H}{15}\text{NO}_2 $$ composition.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, bromo, or sulfonyl groups.

Scientific Research Applications

Scientific Research Applications of 1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one

This compound is an organic compound belonging to the azetidinone class, featuring a four-membered lactam structure with an acetylphenyl group attached to the azetidinone ring. This compound has gained attention for its unique chemical and biological properties, leading to diverse applications in chemistry, biology, medicine, and materials science.

Preparation Methods

The synthesis of this compound typically involves reacting 4-acetylphenyl derivatives with suitable azetidinone precursors. A common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. Industrial production methods are not well-documented but would likely involve optimizing reaction conditions, using catalysts, and employing purification techniques, with a focus on environmentally benign solvents and reagents.

Applications

- Chemistry: this compound serves as a building block in synthesizing complex organic molecules.

- Biology: Derivatives of this compound have demonstrated potential in biological assays, exhibiting cytotoxicity and antioxidant activities.

- Medicine: It has been explored as a potential enzyme inhibitor, particularly against acetylcholinesterase and carbonic anhydrase.

- Industry: The compound's structural features make it a candidate for materials science applications, such as developing new polymers and advanced materials.

Biological Activities

This compound exhibits anticancer activity, demonstrating selective cytotoxicity against TLX5 lymphoma cells when metabolized by mouse liver homogenates, suggesting that its metabolites may play a role in its antitumor effects. The compound's mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. It has also been investigated for antimicrobial properties, with preliminary studies suggesting it may inhibit the growth of various bacterial strains.

Comparisons with Similar Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Acetylphenyl)-3-alkylimidazolium salts | Shares the acetylphenyl group | Differ in the heterocyclic ring structure |

| 1-(4-Acetylphenyl)-pyrrole-2,5-diones | Similar aromatic substitution pattern | Differ in the core structure |

| Phenoxy acetamide derivatives | Similar functional groups | Differ in the overall molecular framework |

| 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one | Contains an acetylphenyl group | Different substituent affects reactivity |

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular interactions depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one and related compounds:

Key Observations :

- Azetidinone vs.

- Substituent Effects : The 4-acetylphenyl group is a common feature in compounds showing enhanced bioactivity (e.g., chymotrypsin inhibition in furan derivatives ). Its electron-withdrawing acetyl group may facilitate hydrogen bonding or π-π stacking in enzyme active sites.

- Ionic vs. Neutral Structures: Imidazolium salts (e.g., 1-(4-acetylphenyl)-3-ethylimidazolium bromide) exhibit ionic character, likely altering solubility and membrane permeability compared to neutral azetidinones .

Biological Activity

1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one, a compound belonging to the azetidinone class, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylazetidinone core with an acetylphenyl substituent, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 189.25 g/mol.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its selective cytotoxicity against TLX5 lymphoma cells when metabolized by mouse liver homogenates, suggesting that its metabolites may play a role in its antitumor effects . The compound's mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.

Antimicrobial Effects

The compound has also been investigated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated. The structural similarity to other bioactive compounds indicates potential pathways for further exploration in medicinal chemistry.

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors within cells. This interaction may alter normal cellular functions, leading to enhanced apoptosis in malignant cells and inhibition of bacterial growth.

Study 1: In Vivo Efficacy

A significant study assessed the in vivo efficacy of the compound in mouse models bearing tumors. The results indicated a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Study 2: Metabolic Pathways

Another investigation focused on the metabolic pathways of the compound. The study utilized high-performance liquid chromatography (HPLC) to identify metabolites formed during liver metabolism. Notably, two major metabolites were identified: monomethyltriazene and arylamine derivatives, both exhibiting biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the optimized synthetic routes for 1-(4-Acetylphenyl)-3,3-dimethylazetidin-2-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation or substitution reactions. For example, refluxing 3-hydroxyazetidine with 4-fluoroacetophenone in the presence of a base (e.g., triethylamine) yields derivatives, with yields typically ranging from 65% to 88% depending on substituents and catalysts . Solvent choice (e.g., ethanol or acetonitrile) and reaction duration (3–24 hours) significantly impact purity and yield. Characterization via melting points and spectral data (e.g., IR, NMR) is critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for confirming the structure of azetidin-2-one derivatives?

Key methods include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 167.8–170.4 ppm for carbonyl groups) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1678–1679 cm⁻¹) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formulas (e.g., HR-MS 510.280 for a related azetidinone derivative) .

Q. How can researchers troubleshoot low yields in azetidinone cyclization reactions?

Low yields often stem from steric hindrance or improper stoichiometry. Optimizing catalyst loading (e.g., triethylamine) and using polar aprotic solvents (e.g., DMF) can enhance reaction efficiency. Recrystallization with EtOH/DMF mixtures improves purity .

Advanced Research Questions

Q. What mechanistic insights exist for halogen substitution in this compound derivatives?

Sodium alcoholates facilitate nucleophilic substitution of halogens (e.g., Cl → OR). Computational studies (e.g., DFT) can model transition states and predict regioselectivity. Experimental evidence from related compounds shows that steric and electronic effects of the acetylphenyl group influence substitution rates .

Q. How do electronic and steric effects of the 4-acetylphenyl group modulate reactivity in cross-coupling reactions?

The electron-withdrawing acetyl group enhances electrophilicity at the azetidinone carbonyl, enabling nucleophilic attacks. Steric hindrance from the 3,3-dimethyl group may limit access to the β-lactam ring, necessitating bulky catalysts for functionalization .

Q. What strategies are effective for synthesizing enantiomerically pure azetidin-2-one derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., gold catalysis) can induce stereoselectivity. For example, (3S,4S)- and (3R,4R)-isomers of fluorophenyl-substituted azetidinones have been resolved via chiral HPLC or enzymatic resolution .

Q. How can in silico methods predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess binding affinity to targets like metabolic enzymes. Derivatives with imidazolium substituents show inhibitory potential against acetylcholinesterase, as validated by in vitro assays .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points for azetidinone derivatives?

Variations (e.g., 150–152°C vs. 148–150°C for dichlorophenoxy-substituted derivatives) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can resolve such inconsistencies by identifying crystalline phases .

Q. Why do computational predictions of reaction outcomes sometimes conflict with experimental results?

Discrepancies often stem from oversimplified solvent or temperature effects in simulations. Hybrid approaches combining DFT with empirical kinetic studies (e.g., Eyring plots) improve accuracy .

Methodological Recommendations

Q. What protocols are recommended for scaling up azetidinone synthesis without compromising yield?

Use flow chemistry for controlled mixing and heat dissipation. Pilot studies in microwave reactors can reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining >70% yield .

Q. How can researchers validate the stability of azetidin-2-one derivatives under physiological conditions?

Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Derivatives with electron-donating substituents (e.g., methoxy groups) exhibit enhanced hydrolytic stability compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.